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Executive Summary

Heliosit® Orthodontic, a light-cured, single-component orthodontic bonding agent, is widely
utilized in clinical practice. This guide provides a comprehensive analysis of its biocompatibility,
drawing from available in-vitro studies, material composition, and data on related dental
materials. The core components of Heliosit® Orthodontic include a monomer matrix of
urethane dimethacrylate (UDMA), Bis-GMA, and 1,10-decandiol dimethacrylate, complemented
by a filler of highly dispersed silicon dioxide. While direct, extensive biocompatibility data for
this specific product is limited in publicly available literature, this guide synthesizes existing
evidence to provide a thorough toxicological profile, focusing on cytotoxicity, genotoxicity,
estrogenicity, and the crucial aspect of leachables and extractables.

Material Composition

A foundational understanding of a material's biocompatibility begins with its composition.
Heliosit® Orthodontic is a resin-based composite with the following key components:
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Approximate Weight

Component Function
Percentage
Urethane dimethacrylate )
Monomer Matrix Part of 85%

(UDMA)
Bisphenol A-glycidyl

P gy- Y Monomer Matrix Part of 85%
methacrylate (Bis-GMA)
1,10-decandiol dimethacrylate Monomer Matrix Part of 85%
Highly dispersed silicon

.g .y P Filler 14%

dioxide
Catalysts and Stabilizers Polymerization 1%

Table 1: Composition of Heliosit® Orthodontic.

The monomer matrix forms the polymerizable resin backbone of the adhesive, while the silicon
dioxide filler enhances its mechanical properties. The biocompatibility of the cured adhesive is
largely influenced by the degree of conversion of these monomers and the subsequent
leaching of any unreacted components.

Cytotoxicity Assessment

In-vitro cytotoxicity studies are fundamental in evaluating the potential of a material to cause
cell death.

L929 Fibroblast Viability

A key study evaluated the cytotoxic effects of several light-cured orthodontic composites,
including Heliosit® Orthodontic, on L929 mouse fibroblasts. The results indicated that freshly
prepared Heliosit® Orthodontic did not cause a statistically significant reduction in the number
of vital cells compared to the control group. This suggests a high level of biocompatibility in
terms of immediate cytotoxic response. While the study concluded a lack of cytotoxicity,
specific quantitative data on cell viability percentages were not provided in the available
abstract.
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General Observations for Light-Cured Adhesives

Studies on other light-cured orthodontic adhesives have shown that cytotoxicity can be present
in the initial 24 hours after curing, which tends to decrease over time as the material ages and
the elution of unreacted monomers subsides[1][2]. The degree of monomer conversion is a
critical factor; a higher degree of conversion generally leads to lower cytotoxicity[3][4].

Genotoxicity Profile

Genotoxicity assays are employed to detect potential DNA damage induced by a material or its
leachable components.

Indirect Evidence from Monomer Components

Direct genotoxicity testing of Heliosit® Orthodontic is not readily available in the reviewed
literature. However, the genotoxic potential of its primary monomer constituents, Bis-GMA and
UDMA, has been investigated. Some studies have indicated that both Bis-GMA and UDMA can
induce DNA damage in vitro, as detected by assays such as the comet assay and
micronucleus test[5][6]. The mechanism is often linked to the induction of oxidative stress. It is
crucial to note that these findings are based on the monomers themselves and not the fully
polymerized and cured Heliosit® Orthodontic adhesive. The genotoxic risk of the final product
is expected to be significantly lower, contingent on the low level of monomer leaching.

Micronucleus Testing of Orthodontic Composites

In-vivo studies using the micronucleus test on buccal epithelial cells of patients undergoing
orthodontic treatment with other light-cured composites have shown morphological signs of
cytotoxicity but no significant genotoxic effects after six months[7][8]. This suggests that while
localized cellular stress may occur, the risk of DNA damage from well-cured orthodontic
adhesives in a clinical setting appears to be low.

Estrogenic Potential

The presence of Bis-GMA, a derivative of bisphenol A (BPA), raises questions about the
potential estrogenicity of Heliosit® Orthodontic.

Estrogenicity of Bis-GMA-based Adhesives
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Research on the estrogenic activity of orthodontic adhesives containing Bis-GMA has produced
mixed results. Some studies, using in-vitro models such as the MCF-7 breast cancer cell
proliferation assay, have suggested that components leached from some Bis-GMA-based
resins can exhibit estrogenic effects[9]. However, other studies have found no evidence of
estrogenicity from the eluents of orthodontic adhesives[10][11]. The release of BPA itself, a
known endocrine disruptor, from dental composites is a topic of ongoing research, with studies
indicating that while it can be detected, the amounts are often very low[12][13][14][15].

Leachables and Extractables

The analysis of leachables (compounds that migrate under normal use conditions) and
extractables (compounds that migrate under exaggerated conditions) is critical for a
comprehensive biocompatibility assessment.

Monomer Leaching and Degree of Conversion

The primary concern regarding leachables from Heliosit® Orthodontic is the elution of
unreacted monomers such as Bis-GMA, UDMA, and 1,10-decandiol dimethacrylate. The
amount of leached monomer is inversely proportional to the degree of conversion (DC) of the
adhesive during polymerization[3]. One study reported that the DC of Heliosit® Orthodontic
could be influenced by the curing protocol and the presence of a bracket, with DC values
ranging from approximately 54% to 61% after 28 days[4]. Another study found that the DC of
Heliosit was reduced from 49.84% to 33.46% after exposure to a magnetic field, suggesting
that external factors can impact polymerization and potentially increase monomer leaching[3].

Analytical Methodologies

The identification and quantification of leachables from dental composites are typically
performed using analytical techniques such as High-Performance Liquid Chromatography
(HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)[13][14][16][17]. These
methods allow for the detection of specific monomers and other leachable substances in
various solvents that simulate the oral environment. While specific quantitative data for
Heliosit® Orthodontic is not available, studies on similar materials have identified the presence
of Bis-GMA and other monomers in eluents[13][14].

Experimental Protocols

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.researchgate.net/publication/327343477_Cytotoxicity_of_Three_Light-Cured_Orthodontic_Adhesives
https://pubmed.ncbi.nlm.nih.gov/31195088/
https://pubmed.ncbi.nlm.nih.gov/20654419/
https://pocketdentistry.com/release-of-monomers-from-orthodontic-adhesives/
https://www.aaem.pl/pdf-72253-9481?filename=Release%20of%20bisphenol%20A.pdf
https://pubmed.ncbi.nlm.nih.gov/25780850/
https://www.iosrjournals.org/iosr-jdms/papers/Vol18-issue12/Series-6/N1812067377.pdf
https://www.benchchem.com/product/b12652425?utm_src=pdf-body
https://www.researchgate.net/publication/238503912_Degree_of_Cure_and_Monomer_Leaching_from_Orthodontic_Adhesive_Resins_In_Vitro_and_in_Vivo_Evidence
https://www.benchchem.com/product/b12652425?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10857419/
https://www.benchchem.com/product/b12652425?utm_src=pdf-body
https://www.researchgate.net/publication/238503912_Degree_of_Cure_and_Monomer_Leaching_from_Orthodontic_Adhesive_Resins_In_Vitro_and_in_Vivo_Evidence
https://www.aaem.pl/pdf-72253-9481?filename=Release%20of%20bisphenol%20A.pdf
https://pubmed.ncbi.nlm.nih.gov/25780850/
https://documents.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-10398-GC-MS-Identification-Extractables-Leachables-Elastomer-AN10398-EN.pdf
https://www.researchgate.net/publication/382113663_Qualitative_and_quantitative_analysis_of_leachables_from_dental_composites_under_different_extraction_conditions_using_liquid_chromatography_coupled_to_mass_spectrometry
https://www.benchchem.com/product/b12652425?utm_src=pdf-body
https://www.aaem.pl/pdf-72253-9481?filename=Release%20of%20bisphenol%20A.pdf
https://pubmed.ncbi.nlm.nih.gov/25780850/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12652425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Cytotoxicity Testing (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
assay for assessing cell metabolic activity and, by extension, cell viability.

Cell Culture: L929 mouse fibroblasts are cultured in a suitable medium (e.g., Dulbecco's
Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and
maintained in a humidified incubator at 37°C with 5% CO2.

Material Preparation: Cured discs of Heliosit® Orthodontic are prepared and sterilized.

Extraction: The material discs are incubated in the cell culture medium for a specified period
(e.g., 24 hours) to create an extract.

Cell Exposure: The extract is then added to the cultured L929 cells.

MTT Addition: After an incubation period, the MTT reagent is added to the cells. Viable cells
with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan
product.

Quantification: The formazan is solubilized, and the absorbance is measured using a
spectrophotometer. The cell viability is expressed as a percentage relative to a negative
control (cells cultured in medium without the material extract).

Genotoxicity Testing (Micronucleus Assay)

The micronucleus assay is used to assess chromosomal damage.

o Cell Exposure: Human buccal epithelial cells or other suitable cell lines are exposed to
extracts of the test material.

Cell Harvesting and Staining: After exposure, the cells are harvested, fixed, and stained with
a DNA-specific stain (e.g., Giemsa or DAPI).

Microscopic Analysis: The cells are examined under a microscope to score the frequency of
micronuclei, which are small, extranuclear bodies containing fragments of chromosomes or
whole chromosomes that were not incorporated into the main nucleus during cell division. An
increased frequency of micronucleated cells indicates genotoxic exposure.
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Estrogenicity Testing (MCF-7 Cell Proliferation Assay)

This assay measures the estrogenic effects of chemicals by their ability to stimulate the
proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

o Cell Culture: MCF-7 cells are maintained in a phenol red-free medium to eliminate estrogenic
effects from the dye.

» Hormone Deprivation: Before the assay, cells are cultured in a medium with charcoal-
stripped serum to remove endogenous estrogens.

o Exposure: The cells are then exposed to various concentrations of the test material's extract,
along with a positive control (e.g., 17B-estradiol) and a negative control.

o Proliferation Assessment: After a set incubation period, cell proliferation is measured using
methods such as the MTT assay or by direct cell counting. An increase in cell proliferation
compared to the negative control indicates an estrogenic effect.
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Caption: Workflow for in-vitro cytotoxicity testing of Heliosit Orthodontic using the MTT assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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